molecular formula C12H22N2O2 B1374799 tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 886766-31-0

tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B1374799
CAS No.: 886766-31-0
M. Wt: 226.32 g/mol
InChI Key: GBQBZVRVWHDCJI-UHFFFAOYSA-N
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Description

tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate: is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

Chemistry: tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is of interest for the development of new therapeutic agents .

Medicine: this compound is investigated for its potential medicinal properties, including its ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate is unique due to its specific ring size and the presence of two nitrogen atoms in the spirocyclic system. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-13-12(9-14)5-4-6-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQBZVRVWHDCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743369
Record name tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886766-31-0
Record name tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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